Asteltoxin
Overview
Description
Asteltoxin is a polyene pyrone mycotoxin known for its potent inhibitory effects on mitochondrial ATP synthesis and ATP hydrolysis . It was first isolated from the toxic maize cultures of Aspergillus stellatus . Asteltoxins belong to a structural group featuring an α-pyrone attached to a 2,8-dioxabicyclo[3.3.0] octane ring via a triene linker . These compounds are structurally related to citreoviridin and aurovertin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several attempts have been made to synthesize asteltoxin A, starting with the synthesis of a bis(tetrahydrofuran) moiety . The synthetic route involves the preparation of a tetrahydrofuran ring, which has been demonstrated in biosynthetic studies . The synthesis typically requires specific reaction conditions, including the use of reagents such as [l,2-13C2]acetate .
Industrial Production Methods: Most studies focus on laboratory-scale synthesis and biosynthetic pathways .
Chemical Reactions Analysis
Types of Reactions: Asteltoxin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Asteltoxin has a wide range of scientific research applications due to its potent biological activities. It is used in studies related to mitochondrial function, ATP synthesis, and ATP hydrolysis . Additionally, this compound has been investigated for its antiviral activities, particularly against influenza viruses H1N1 and H3N2 . Its inhibitory effects on extracellular vesicle production make it a potential therapeutic agent for cancer treatment .
Mechanism of Action
Asteltoxin exerts its effects by inhibiting mitochondrial ATP synthase, leading to a decrease in ATP levels . This inhibition activates the AMPK/mTORC1 pathway, promoting lysosome activation and reducing extracellular vesicle production . The compound’s mechanism of action involves the suppression of mTORC1, which is crucial for regulating cellular energy homeostasis .
Comparison with Similar Compounds
Asteltoxin is structurally related to other polyene pyrone mycotoxins such as citreoviridin and aurovertin . These compounds share similar inhibitory effects on mitochondrial ATP synthesis but differ in their specific molecular structures and biological activities . For instance, citreoviridin and aurovertin have distinct ring structures compared to this compound .
List of Similar Compounds:- Citreoviridin
- Aurovertin
- This compound B, C, D, E, F, G, and H
This compound’s unique structure, featuring an α-pyrone attached to a 2,8-dioxabicyclo[3.3.0] octane ring, distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXPJKFETRLRAS-AHUKKWBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101046614 | |
Record name | Asteltoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79663-49-3 | |
Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asteltoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asteltoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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